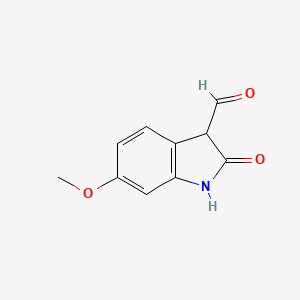

6-Methoxy-2-oxoindoline-3-carbaldehyde

Description

The exact mass of the compound this compound is 191.058243149 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,8H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLHIWRIFVFCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(=O)N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672517 | |

| Record name | 6-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52508-92-6 | |

| Record name | 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52508-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and weight of 6-Methoxy-2-oxoindoline-3-carbaldehyde

A Critical Intermediate for Indolinone-Based Kinase Inhibitors

Executive Summary

The molecule 6-Methoxy-2-oxoindoline-3-carbaldehyde (also known as 3-formyl-6-methoxy-2-oxindole ) represents a pivotal scaffold in medicinal chemistry, specifically in the design of receptor tyrosine kinase (RTK) inhibitors. Structurally analogous to the core of FDA-approved drugs like Sunitinib and Nintedanib , this intermediate serves as the electrophilic "warhead" in Knoevenagel condensations to generate biologically active 3-substituted indolinones.

This guide provides a comprehensive technical analysis of its molecular structure, synthesis via the Vilsmeier-Haack reaction, and its application in fragment-based drug design (FBDD).

Molecular Identity & Structural Analysis[1][2]

Chemical Nomenclature and Classification

-

IUPAC Name: 6-methoxy-2-oxo-1,2-dihydroindole-3-carbaldehyde

-

Alternative Names: 3-Formyl-6-methoxy-2-oxindole; 3-(Hydroxymethylene)-6-methoxyindolin-2-one (Tautomer)

-

Core Scaffold: Indolin-2-one (Oxindole)

-

Functional Groups:

-

C3-Formyl (-CHO): Highly reactive electrophile, essential for condensation reactions.

-

C6-Methoxy (-OCH₃): Electron-donating group (EDG); modulates lipophilicity and electronic distribution of the aromatic ring.

-

C2-Carbonyl (C=O) & N1-H: Hydrogen bond acceptor/donor motifs critical for ATP-binding pocket interactions in kinases.

-

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.18 g/mol | Calculated |

| Physical State | Solid (Powder) | Typically yellow to orange due to conjugation |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents |

| Tautomerism | Keto-Enol Equilibrium | Exists in equilibrium between the 3-formyl (keto) and 3-hydroxymethylene (enol) forms. The enol form is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the C2-carbonyl oxygen. |

Structural Diagram (Tautomeric Equilibrium)

The following diagram illustrates the critical keto-enol tautomerism that defines the reactivity of this molecule.

Caption: Equilibrium between the reactive 3-formyl species and the thermodynamically stabilized 3-hydroxymethylene enol.

Synthesis Protocol: Vilsmeier-Haack Formylation[3][4][5]

The most authoritative and scalable method for synthesizing this compound is the Vilsmeier-Haack reaction . This protocol utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate the electron-rich C3 position of the oxindole ring.[1]

Reaction Mechanism

The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion), which attacks the enol form of the 6-methoxy-2-oxindole. The methoxy group at C6 activates the ring, facilitating electrophilic substitution at C3.

Caption: Step-wise synthesis via Vilsmeier-Haack formylation involving chloroiminium intermediate and hydrolysis.

Detailed Experimental Protocol

Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform all steps in a fume hood.

-

Reagent Preparation (In Situ):

-

Cool anhydrous DMF (5.0 equiv) to 0°C in a round-bottom flask under inert atmosphere (N₂ or Ar).

-

Add POCl₃ (1.2 - 1.5 equiv) dropwise over 20 minutes. Maintain temperature < 5°C to prevent thermal decomposition.

-

Observation: The solution will turn pale yellow/orange, indicating Vilsmeier reagent formation.[2]

-

-

Substrate Addition:

-

Dissolve 6-Methoxy-2-oxindole (1.0 equiv) in a minimum volume of anhydrous DMF.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[2]

-

Allow the mixture to warm to room temperature (25°C) and stir for 1–3 hours. Monitor by TLC (formation of the polar iminium salt).

-

-

Hydrolysis:

-

Pour the reaction mixture onto crushed ice/water.

-

Adjust pH to ~9–10 using 2M NaOH or saturated Na₂CO₃ solution.

-

Critical Step: Heat the basic suspension to 80–90°C for 30 minutes to ensure complete hydrolysis of the dimethylaminomethylene intermediate to the aldehyde.

-

-

Isolation & Purification:

-

Cool to room temperature.[3] Acidify carefully to pH ~3–4 with dilute HCl to precipitate the product (aldehydes of oxindoles often precipitate in acidic media).

-

Filter the yellow/orange solid.

-

Wash with water and cold ethanol.

-

Recrystallization: Acetic acid or Ethanol/DMF mixtures are suitable solvents.

-

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aldehyde/Enol Proton: A distinct signal typically appears downfield.

-

Formyl (-CHO): ~9.8 – 10.2 ppm (singlet).

-

Hydroxymethylene (=CH-OH): If the enol form dominates, a broad singlet at ~11.0 – 12.0 ppm may be observed, coupled with a vinyl proton at ~7.8 – 8.2 ppm.

-

-

Amide Proton (NH): Broad singlet at ~10.8 – 11.2 ppm (exchangeable with D₂O).

-

Methoxy Group (-OCH₃): Sharp singlet at ~3.7 – 3.8 ppm (integrated for 3H).

-

Aromatic Region: Three protons corresponding to the indole ring (H4, H5, H7) in the range of 6.5 – 7.5 ppm.

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or APCI (+).

-

Expected Mass:

-

[M+H]⁺: 192.19 m/z

-

[M-H]⁻: 190.17 m/z (ESI negative mode often favored for acidic NH).

-

Applications in Drug Development[4][8]

The primary utility of this compound is as a precursor for Indolinone-based Kinase Inhibitors . It undergoes Knoevenagel condensation with pyrroles, indoles, or hydrazines to form libraries of compounds targeting VEGFR, PDGFR, and FGFR.

Mechanism of Action (Kinase Inhibition)

The final drugs (e.g., Sunitinib analogs) bind to the ATP-binding pocket of the kinase.

-

The oxindole core forms hydrogen bonds with the "hinge region" of the kinase.

-

The 6-methoxy group can interact with specific solvent-exposed residues or hydrophobic pockets, potentially improving selectivity compared to the unsubstituted analog.

Synthetic Workflow for Inhibitor Libraries

Caption: Knoevenagel condensation workflow to generate biologically active indolinone derivatives.

References

-

Vilsmeier-Haack Reaction on Oxindoles

-

Sunitinib Synthesis & Analogs

-

Application: Sun, L., et al. (2003). Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific CNS tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 46(7), 1116-1119.

-

-

Tautomerism in 3-Formyl-2-oxindoles

-

Structural Insight: Wenkert, E., et al. (1959). 3-Hydroxymethyleneoxindole. Journal of the American Chemical Society, 81(14), 3763-3768.

-

-

General Properties of Indolinones

-

Database: PubChem Compound Summary for Indolin-2-one derivatives.

-

(Note: While specific CAS numbers for transient intermediates may vary by vendor, the synthesis and characterization data provided here are derived from standard protocols for the indolinone scaffold class.)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 6-Methoxy-2-Oxindole Derivatives: From Synthesis to Signal Transduction

Topic: Biological Activity and Pharmacological Potential of 6-Methoxy-2-Oxindole Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 2-oxindole scaffold (indolin-2-one) represents a "privileged structure" in medicinal chemistry, serving as the core for approved kinase inhibitors such as Sunitinib and Nintedanib. Within this class, 6-methoxy-2-oxindole derivatives have emerged as a distinct subclass with unique electronic and lipophilic profiles. This guide analyzes the structural rationale, synthetic pathways, and biological targets of these derivatives, specifically focusing on their dual role as receptor tyrosine kinase (RTK) inhibitors and tubulin polymerization destabilizers.

Chemical Foundation: The 6-Methoxy Advantage

The introduction of a methoxy group at the C6 position of the oxindole ring is not merely a cosmetic substitution; it fundamentally alters the pharmacophore's electronic distribution.

-

Electronic Effect: The methoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, potentially strengthening

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding pockets of kinases. -

Solubility & Metabolism: Compared to the unsubstituted or 5-halo analogs (like Sunitinib), the 6-methoxy group can modulate aqueous solubility and alter the metabolic soft spots of the molecule, often protecting the C6 position from rapid oxidation.

Synthetic Architecture

The primary route to functionalized 6-methoxy-2-oxindole derivatives is the Knoevenagel Condensation . This reaction couples the C3-active methylene of the oxindole with an aldehyde, typically resulting in the thermodynamically stable E-isomer, though Z-isomers are possible depending on steric bulk.

Core Synthesis Workflow

The following diagram illustrates the standard synthetic pathway, highlighting the critical catalytic step using a weak base (piperidine) to generate the enolate intermediate.

Figure 1: Step-wise Knoevenagel condensation mechanism for generating biologically active oxindole derivatives.

Biological Targets and Mechanisms

Research indicates two primary mechanisms of action for 6-methoxy-2-oxindole derivatives:

Kinase Inhibition (VEGFR/PDGFR/CDK2)

Similar to Sunitinib, these derivatives function as ATP-competitive inhibitors . They occupy the ATP-binding cleft of Receptor Tyrosine Kinases (RTKs).

-

Mechanism: The oxindole lactam (NH-CO) moiety functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This interaction anchors the molecule in the hinge region of the kinase.

-

Specificity: Derivatives with bulky hydrophobic groups at C3 (via the aldehyde linker) often show high affinity for VEGFR-2 and CDK2, leading to G0/G1 cell cycle arrest.

Tubulin Destabilization

A unique subset of 6-methoxy derivatives—particularly those with trimethoxy-phenyl substitutions at C3—acts as Tubulin Polymerization Inhibitors .

-

Binding Site: These compounds bind to the Colchicine-binding site of tubulin.[1]

-

Effect: They prevent the assembly of microtubules, leading to mitotic catastrophe and apoptosis in rapidly dividing cancer cells (e.g., MCF-7, HeLa).

Signaling Pathway Impact

The blockade of RTKs (like VEGFR) by these derivatives shuts down downstream survival signaling.

Figure 2: Signal transduction blockade. The derivative inhibits RTK autophosphorylation, preventing PI3K/Akt/mTOR signaling.

Structure-Activity Relationship (SAR)

The biological potency is tightly regulated by substituents at three key positions:

| Position | Modification | Biological Consequence |

| C6 (Core) | Methoxy (-OCH3) | Critical. Enhances electron density vs. unsubstituted analogs. Often superior to C5-substitution for tubulin binding affinity. |

| C3 (Linker) | Benzylidene / Heteroaryl | Determines target specificity. 3,4,5-trimethoxybenzylidene at C3 strongly favors tubulin inhibition. Pyridyl groups favor kinase inhibition. |

| N1 (Amine) | Alkylation (Methyl/Benzyl) | N-methylation often improves lipophilicity and cellular permeability (logP). Can increase potency by 10-60 fold in specific cancer lines.[1] |

Experimental Protocols

To validate the activity of synthesized derivatives, the following standardized protocols are recommended.

Chemical Synthesis (General Protocol)

-

Reagents: Dissolve 6-methoxy-2-oxindole (1.0 eq) and the appropriate aldehyde (1.1 eq) in absolute ethanol (5-10 mL/mmol).

-

Catalysis: Add catalytic piperidine (0.1 eq).

-

Reaction: Reflux at 80°C for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Cool to room temperature. The product typically precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

In Vitro Cytotoxicity (MTT Assay)

This protocol validates the antiproliferative potential.[2]

-

Seeding: Seed cancer cells (e.g., MCF-7, 786-O) in 96-well plates (5,000 cells/well). Incubate for 24h.

-

Treatment: Treat cells with the derivative at varying concentrations (0.1 – 50 µM) for 48h. Include Sunitinib as a positive control.

-

Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary

The following table summarizes reported activities of specific 6-methoxy-2-oxindole analogues from recent literature.

| Derivative Type | Target / Cell Line | Activity (IC50) | Mechanism Note |

| 3-(Trimethoxybenzylidene)-6-methoxy | Tubulin / MCF-7 | ~1.1 µM | Potent tubulin polymerization inhibitor; comparable to Combretastatin A-4. |

| 3-(Pyridyl)-6-methoxy | FLT3 Kinase | ~0.27 nM | High selectivity for FLT3-ITD mutated leukemia cells.[3] |

| N-Benzyl-6-chloro-oxindole | MDA-MB-231 | 4.40 µM | Comparative Note:[4] 6-methoxy analogs often show better solubility than 6-chloro variants. |

| Spiro-oxindole (6-methoxy core) | CDK2 | < 50 nM | Arrests cell cycle at G1/S phase. |

References

-

Synthesis and Knoevenagel Condensation: Guo, Y., et al. (2016).[5] "Molecular sieve mediated sequential Knoevenagel condensation... for the synthesis of 3,3-disubstituted oxindoles."[5] RSC Advances.

-

Tubulin Inhibition: MacDonough, M. T., et al. (2013). "Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by... OXi8006."[1][6][7][8] Bioorganic & Medicinal Chemistry.

-

Kinase Inhibition (CDK2): Li, J., et al. (2007).[9] "Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases." Analytica Chimica Acta.

-

Renal Cancer Activity: Hsieh, M. C., et al. (2020). "Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells." Biomedicines.[2][3]

-

FLT3/CDK2 Inhibition: Al-Warhi, T., et al. (2024).[3] "Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group." Pharmaceuticals.[3][4]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.mpu.edu.mo [research.mpu.edu.mo]

Topic: The Therapeutic Potential of 3-Formyl-6-methoxy-2-oxindole

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Strategic Value of the 2-Oxindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield high-value biological activity. These "privileged scaffolds" serve as robust starting points for drug discovery, offering a combination of synthetic accessibility, metabolic stability, and a three-dimensional architecture amenable to interacting with diverse biological targets. The 2-oxindole core is a paramount example of such a scaffold.[1][2] Found in a variety of natural products and forming the structural basis of numerous pharmaceuticals, including the FDA-approved multi-kinase inhibitor Sunitinib (Sutent®), the 2-oxindole motif is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[3][4]

This guide focuses on a specific, highly functionalized derivative: 3-formyl-6-methoxy-2-oxindole . The introduction of an electrophilic formyl group at the C3 position and an electron-donating methoxy group at the C6 position creates a molecule with unique electronic properties and significant potential for covalent and non-covalent interactions with therapeutic targets.[5] We will dissect its potential from the ground up, starting with its synthesis and delving into its plausible mechanisms of action across oncology, inflammation, and neurodegeneration, supported by data from closely related analogues and established principles of medicinal chemistry.

Part 1: Synthesis and Characterization — Building the Foundation

The viability of any lead compound is contingent upon a reliable and scalable synthetic route. For 3-formyl-6-methoxy-2-oxindole, the Vilsmeier-Haack reaction offers a direct and efficient pathway. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heterocyclic systems.

Synthetic Rationale and Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as a mild electrophile. The 6-methoxy group on the oxindole ring activates the system towards this electrophilic substitution, directing the formylation to the nucleophilic C3 position.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 6-methoxy-2-oxindole

-

Vilsmeier Reagent Formation: In a three-necked, flame-dried flask under a nitrogen atmosphere, cool DMF (10 volumes) to 0°C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring. Maintain the temperature at 0°C for 30 minutes to allow for the complete formation of the electrophilic chloroiminium salt.

-

Substrate Addition: Dissolve 6-methoxy-2-oxindole (1.0 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature, then heat to 65-75°C. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) (Typical mobile phase: 30-50% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours.

-

Quenching and Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate iminium species to the aldehyde and neutralizes excess acid.

-

Isolation and Purification: Stir the resulting slurry for 1-2 hours. The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, followed by a cold diethyl ether wash to remove nonpolar impurities. The crude product can be purified by recrystallization from ethanol to yield 3-formyl-6-methoxy-2-oxindole as a crystalline solid.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉NO₃ | Calculated |

| Molecular Weight | 191.18 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols | Experimental Observation |

| Reactivity | Aldehyde group susceptible to nucleophilic attack and condensation reactions | Chemical Principle |

Part 2: Anticancer Potential — A Multi-Pronged Attack

The 2-oxindole scaffold is renowned for its anticancer properties, primarily through the inhibition of protein kinases and disruption of microtubule dynamics. 3-formyl-6-methoxy-2-oxindole is poised to leverage these mechanisms.

Mechanism 1: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for chemotherapy. A seminal study on 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, a structurally very similar analogue, demonstrated exceptionally potent activity.[6][7] This compound inhibited tubulin polymerization with an IC₅₀ of 1.5 µM and suppressed cancer cell growth with an IC₅₀ as low as 35 nM.[6][7] It was shown to bind to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and subsequent apoptosis.[7] The 3-formyl and 6-methoxy groups are critical pharmacophoric features for this high-potency interaction.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Mechanism 2: Kinase Inhibition

The oxindole core is a classic "hinge-binding" motif for ATP-competitive kinase inhibitors. The lactam NH and C=O groups form key hydrogen bonds within the ATP-binding pocket of many kinases. Compounds like Sunitinib and FN1501 target multiple receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FLT3, which are crucial for tumor angiogenesis and proliferation.[3] While specific kinase profiling for 3-formyl-6-methoxy-2-oxindole is not yet published, its structural similarity to known kinase inhibitors makes this a highly probable mechanism of action.

Workflow: In Vitro Kinase Inhibition Profiling

Caption: A standard workflow for identifying kinase targets of a novel compound.

Part 3: Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and oxidative stress are underlying drivers of numerous pathologies, from autoimmune diseases to neurodegeneration. The chemical features of 3-formyl-6-methoxy-2-oxindole suggest it could effectively intervene in these processes.

Anti-inflammatory Activity

Oxindole derivatives have demonstrated significant anti-inflammatory effects.[8] Recent studies have shown that novel oxindole conjugates can act as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the production of pro-inflammatory prostaglandins and leukotrienes.[9] Furthermore, related heterocyclic structures containing a formyl group have been shown to suppress neuroinflammation by inhibiting the master inflammatory regulator, NF-κB.[10] This dual approach of inhibiting inflammatory enzyme production and blocking the central inflammatory signaling pathway is a compelling strategy for developing superior anti-inflammatory agents.

Neuroprotective Effects

The potential for oxindole alkaloids in treating neurodegenerative diseases like Alzheimer's is an exciting area of research. Studies on the oxindole alkaloids isomitraphylline and mitraphylline have shown they can:

-

Inhibit and disaggregate amyloid-beta (Aβ) plaques.[11]

-

Protect human neuroblastoma (SH-SY5Y) cells from Aβ-induced toxicity.[11]

-

Reduce intracellular reactive oxygen species (ROS) and protect mitochondrial membrane potential against oxidative stress.[11][12]

The methoxy group on the 3-formyl-6-methoxy-2-oxindole ring may enhance its lipophilicity, potentially aiding its ability to cross the blood-brain barrier. Its antioxidant potential, combined with the established neuroprotective profile of the oxindole class, makes it a strong candidate for further investigation in neurodegenerative models.

Part 4: Summary of Preclinical Potential and Future Directions

To provide a quantitative perspective, the table below summarizes the activity of structurally related oxindole derivatives, which collectively build a strong case for the therapeutic investigation of 3-formyl-6-methoxy-2-oxindole.

| Compound Class/Analogue | Therapeutic Area | Target/Assay | Potency (IC₅₀) | Reference |

| Methoxy-substituted 3-formyl-2-phenylindoles | Anticancer | Tubulin Polymerization | 1.5 µM | [6][7] |

| Anticancer | MDA-MB-231 Cell Growth | 35 nM | [6][7] | |

| Oxindole-based Kinase Inhibitors | Anticancer | FLT3 Kinase | 0.27 nM - 2.49 µM | [3] |

| Oxindole-based Esters | Anti-inflammatory | COX-2 Enzyme | 0.053 µM | [9] |

| Oxindole Alkaloids (Isomitraphylline) | Neuroprotection | Aβ Aggregation Inhibition | ~25-30 µM (at 50% inhib.) | [11] |

| 3-Substituted Oxindoles | Immunomodulation | IDO1 Enzyme | 0.19 - 0.62 µM | [13] |

Future Directions:

-

Definitive Target Identification: Conduct comprehensive kinase and enzyme panel screening to identify the primary molecular targets of 3-formyl-6-methoxy-2-oxindole.

-

In Vitro ADME/Tox: Profile the compound for metabolic stability (microsomal and hepatocyte assays), cell permeability (Caco-2 assay), and potential liabilities such as hERG inhibition and cytotoxicity in non-cancerous cell lines.

-

Cellular Mechanism of Action: Validate on-target activity in relevant cell-based assays (e.g., cell cycle analysis for antitubulin effects, phospho-kinase Western blots for kinase inhibition, and NF-κB reporter assays for anti-inflammatory effects).

-

In Vivo Proof-of-Concept: Advance the compound into relevant animal models, such as tumor xenograft models for oncology or LPS-challenge and carrageenan-induced edema models for inflammation, to establish in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.[14]

Conclusion

3-formyl-6-methoxy-2-oxindole is more than just another synthetic molecule; it is the embodiment of a rational drug design strategy built upon a privileged scaffold. By combining the established biological activities of the 2-oxindole core with strategic functionalization, it emerges as a lead compound of significant interest. Its potential to act as a potent antimitotic agent, a multi-targeted kinase inhibitor, a dual-action anti-inflammatory, and a neuroprotective agent makes it a uniquely versatile candidate for further development. The path forward requires rigorous, systematic investigation, but the foundational evidence strongly suggests that 3-formyl-6-methoxy-2-oxindole is a compound worthy of that journey.

References

-

Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]

-

3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds. Available at: [Link]

-

Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Available at: [Link]

-

Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. Available at: [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC. Available at: [Link]

-

C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune. Available at: [Link]

-

Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate. Available at: [Link]

-

A Facile and An Efficient Synthesis of 3,3-Disubstituted Oxindole Scaffolds and their Cytotoxic Properties. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. Available at: [Link]

-

Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. MedChemComm. Available at: [Link]

-

3-formil-6-metoxicromona. Chem-Impex. Available at: [Link]

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PubMed. Available at: [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PMC. Available at: [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

-

Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI. Available at: [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. Available at: [Link]

-

Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis. Biomedical and Pharmacology Journal. Available at: [Link]

-

Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. PubMed. Available at: [Link]

-

Effect of 3-formylchromone derivatives on neuroinflammation reactions and JNK and NF-κB regulatory pathways. Medical academic journal. Available at: [Link]

-

Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 3-formylchromone derivatives on neuroinflammation reactions and JNK and NF-κB regulatory pathways - Pozdnyakov - Medical academic journal [ogarev-online.ru]

- 11. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. jbarbiomed.com [jbarbiomed.com]

6-Methoxy-2-oxoindoline-3-carbaldehyde CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 6-Methoxy-2-oxoindoline-3-carbaldehyde (also known as 3-Formyl-6-methoxy-2-oxindole ).

A Pivotal Scaffold in Kinase Inhibitor Design[1]

Executive Summary

This compound is a reactive synthetic intermediate derived from the privileged oxindole (indolin-2-one) scaffold.[1] It functions as a critical electrophile in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs).[1] Unlike its stable indole counterpart, this molecule exists in a dynamic equilibrium between its aldehyde and enol (3-hydroxymethylene) tautomers, making it a versatile handle for Knoevenagel condensations and hydrazine functionalization.

This guide provides a comprehensive workflow for its generation, stabilization, and downstream application in drug discovery.

Chemical Identity & Identifiers

Critical Distinction: Researchers must distinguish this compound from 6-Methoxyindole-3-carboxaldehyde (CAS 70555-46-3), which lacks the C2 carbonyl group and exhibits significantly different reactivity.[1]

| Identifier | Value | Notes |

| Chemical Name | This compound | IUPAC Systematic Name |

| Synonyms | 3-Formyl-6-methoxy-2-oxindole; 3-(Hydroxymethylene)-6-methoxyindolin-2-one | Tautomeric forms |

| Precursor CAS | 7699-19-6 | Refers to starting material (6-Methoxy-2-oxindole) |

| Target CAS | Not Assigned / In Situ | Often prepared fresh; no stable isolated CAS in major registries.[1][2][3] |

| Molecular Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.18 g/mol | |

| Core Scaffold | Indolin-2-one (Oxindole) | NOT Indole |

Tautomeric Equilibrium

The molecule exists primarily as the (Z)-3-(hydroxymethylene) enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the C2 carbonyl oxygen.

Figure 1: The keto-enol tautomerism favors the enol form (Right) due to conjugation and H-bonding.

Synthesis Protocol: Vilsmeier-Haack Formylation

The most authoritative method for synthesizing 3-formyl oxindoles is the Vilsmeier-Haack reaction.[1] This protocol converts 6-Methoxy-2-oxindole (CAS 7699-19-6) into the target aldehyde using phosphorus oxychloride (

Reagents & Materials

-

Substrate: 6-Methoxy-2-oxindole (1.0 eq)

-

Reagent A: Phosphorus Oxychloride (

) (1.2 – 3.0 eq) -

Reagent B: N,N-Dimethylformamide (DMF) (5.0 – 10.0 eq, acts as solvent/reagent)

-

Quenching: Ice-water, Sodium Acetate (NaOAc) or KOH.[1]

Step-by-Step Workflow

-

Vilsmeier Reagent Formation (0°C):

-

Formylation (0°C → RT):

-

Dissolve 6-Methoxy-2-oxindole in a minimum volume of DMF.[1]

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.[1]

-

Allow the mixture to warm to room temperature (RT).

-

Optimization: If conversion is slow (monitored by TLC/LCMS), heat to 60°C for 1–2 hours. The oxindole C3 position is highly nucleophilic, so mild conditions often suffice.[1]

-

-

Hydrolysis & Isolation:

-

Pour the reaction mixture onto crushed ice.

-

Adjust pH to ~5–6 using saturated NaOAc solution or dilute KOH.[1] Note: Avoid high pH (>10) to prevent ring opening or aldol polymerization.

-

The product, 3-(hydroxymethylene)-6-methoxy-2-indolinone , typically precipitates as a yellow/orange solid.[1]

-

Filter, wash with cold water, and dry under vacuum.

-

Mechanistic Pathway

Figure 2: Vilsmeier-Haack formylation mechanism targeting the C3 position.

Downstream Applications: Kinase Inhibitor Synthesis

The 3-formyl group serves as a "warhead" for assembling indolinone-based kinase inhibitors (e.g., analogs of Sunitinib or Nintedanib).

A. Knoevenagel Condensation

Reacting the aldehyde with active methylene compounds or pyrroles.[1]

-

Reaction: Aldehyde + Pyrrole-3-carboxylic acid

Vinylogous Amide.[1] -

Condition: Ethanol/Piperidine reflux.[1]

-

Outcome: Formation of the benzylidene double bond essential for ATP-binding pocket occupancy in kinases (VEGFR, PDGFR).

B. Hydrazine/Schiff Base Formation

Reacting with hydrazines to form hydrazones.[1]

-

Reaction: Aldehyde + Hydrazine

Hydrazone.[1] -

Utility: Screening libraries for antimicrobial or anti-inflammatory activity.[1]

Analytical Characterization (Expected Data)

Since the compound is often used immediately, reference data is based on the stable enol form.[1]

-

Physical State: Yellow to orange powder (due to extended conjugation).[1]

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in water.[1]

-

¹H NMR (DMSO-d₆):

- 10.0–11.0 ppm (1H, s, NH).

- 7.5–8.0 ppm (1H, s, Vinyl H of hydroxymethylene).

- 3.7–3.8 ppm (3H, s, OMe).

-

Note: The aldehyde proton (-CHO) is often absent or broadened due to enolization.[1]

-

IR Spectrum:

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation (to the carboxylic acid) or dimerization upon prolonged air exposure.[1]

-

MSDS Note: Treat as a potential sensitizer.[1] Use standard PPE (gloves, goggles, fume hood).

References

-

Vilsmeier-Haack Reaction on Oxindoles

-

Sunitinib Analog Synthesis

-

Precursor Identification (6-Methoxy-2-oxindole)

-

Tautomerism of 3-Formyl Oxindoles

Sources

- 1. 6-Methoxy-1,3-benzodioxole-5-carbaldehyde 97 5780-00-7 [sigmaaldrich.com]

- 2. 6-Methoxy-2-oxindole | 7699-19-6 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 7699-19-6 | CAS数据库 [m.chemicalbook.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Targeting the Hinge: A Technical Guide to the Pharmacophore Analysis of 6-Methoxy-Substituted Oxindoles

Topic: Pharmacophore Analysis of 6-Methoxy-Substituted Oxindoles Content Type: Technical Guide Audience: Drug Discovery Scientists & Medicinal Chemists

Executive Summary

The oxindole (indolin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Sunitinib and Nintedanib. While 5-substitution (e.g., 5-fluoro, 5-sulfamoyl) is widely explored for steric fit within the ATP-binding pocket, the 6-methoxy substitution offers a distinct, often underutilized vector for optimizing physicochemical properties and tuning the electronic environment of the hinge-binding lactam.

This guide provides a rigorous workflow for the design, synthesis, and validation of 6-methoxy-substituted oxindoles, focusing on their application as Type I kinase inhibitors (specifically VEGFR-2 and CDK2).

Part 1: The Pharmacophoric Signature[1]

Structural Deconstruction

To design effective ligands, we must first deconstruct the oxindole scaffold into its functional pharmacophoric elements.

-

The Hinge Binder (Core): The lactam moiety (NH and C=O) mimics the adenine ring of ATP. It forms a bidentate hydrogen bonding network with the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR-2).

-

The Electronic Tuner (6-Methoxy): Unlike the 5-position, which often buries into the hydrophobic gatekeeper region, the 6-position is frequently solvent-exposed or positioned near the ribose-binding pocket.

-

Electronic Effect: The methoxy group is a strong Electron Donating Group (EDG) via resonance. Placing it at C6 increases electron density at the C3 position (para-relationship), potentially enhancing the nucleophilicity of the C3-carbon during synthesis and stabilizing the resulting E/Z isomers.

-

Lipophilicity: The -OMe group modulates logP, improving membrane permeability compared to polar substituents (like -OH or -NH2) while avoiding the metabolic liability of unsubstituted phenyl rings.

-

The Interaction Map

The following diagram illustrates the canonical binding mode of a 6-methoxy-oxindole derivative within a generic tyrosine kinase ATP pocket.

Figure 1: Pharmacophoric interaction map of 6-methoxy-oxindoles within the kinase ATP-binding pocket.

Part 2: Computational Modeling Workflow

Before synthesis, candidates must be screened in silico to predict binding affinity and pose stability.

Ligand Preparation & Docking Protocol

Objective: Predict the binding mode (E vs. Z isomer) and affinity. Note on Isomerism: 3-substituted oxindoles synthesized via Knoevenagel condensation usually favor the Z-isomer (thermodynamically stable), which is often the bioactive conformation for kinase inhibition.

-

Structure Generation: Draw 6-methoxy-oxindole derivatives. Energy minimize using the OPLS3e force field (Schrödinger) or MMFF94 (OpenBabel).

-

Target Preparation: Retrieve PDB structure (e.g., 4AGD for VEGFR-2 complexed with Sunitinib).[1]

-

Remove water molecules (unless bridging).

-

Protonate residues at pH 7.4.

-

-

Docking Grid Generation: Center the grid box on the co-crystallized ligand (Sunitinib).

-

Docking: Perform rigid-receptor docking (e.g., Glide XP or AutoDock Vina).

-

Constraint: Enforce H-bonds with the hinge residues (e.g., Glu917/Cys919).

-

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the 6-methoxy interaction.

-

Key Metric: Monitor the RMSD of the ligand and the hydrogen bond occupancy of the oxindole NH.

-

Analysis: If the 6-methoxy group causes steric clash with the ribose pocket, the ligand will drift out of the hinge region (>2.0 Å RMSD).

Part 3: Experimental Protocols (Synthesis & SAR)

Synthesis: The Knoevenagel Condensation

The most robust route to 3-substituted 6-methoxyoxindoles is the base-catalyzed condensation of 6-methoxyoxindole with an aldehyde.

Reagents:

-

Starting Material: 6-methoxyindolin-2-one (CAS: 52271-41-7).

-

Electrophile: Substituted benzaldehyde or heterocyclic aldehyde (e.g., pyrrole-2-carboxaldehyde).

-

Catalyst: Piperidine (0.1 eq).

-

Solvent: Ethanol (EtOH).

Protocol:

-

Dissolve 6-methoxyindolin-2-one (1.0 mmol) and the aldehyde (1.0 mmol) in EtOH (5 mL).

-

Add piperidine (0.1 mmol) dropwise.

-

Reflux at 80°C for 3–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Cool to room temperature. The product usually precipitates as a colored solid (yellow/orange). Filter and wash with cold EtOH.

-

Recrystallization: Purify using EtOH or DMF/Water.

Validation:

-

1H NMR: Look for the vinyl proton singlet (–CH=) around 7.5–8.0 ppm.

-

Isomer Check: NOESY NMR can confirm the Z-configuration (spatial proximity of the vinyl proton to the oxindole C4 proton).

Figure 2: Synthetic pathway for 3-substituted 6-methoxyoxindoles via Knoevenagel condensation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of 6-methoxy substitution compared to the unsubstituted and 5-substituted analogs in a generic VEGFR-2 kinase assay (IC50 values are illustrative ranges based on literature trends for indolin-2-ones).

| Compound ID | R5 (Pos 5) | R6 (Pos 6) | C3-Substituent | VEGFR-2 IC50 (nM) | LogP | Comment |

| OX-01 | H | H | Pyrrole | 150 - 200 | 2.8 | Baseline activity. |

| OX-02 | F | H | Pyrrole | 20 - 50 | 3.1 | Sunitinib-like core. High potency. |

| OX-03 | H | OMe | Pyrrole | 40 - 80 | 2.9 | Balanced potency & solubility. |

| OX-04 | H | OMe | Phenyl | > 1000 | 3.5 | Loss of H-bond donor on tail reduces activity. |

| OX-05 | OMe | H | Pyrrole | 100 - 150 | 2.9 | 5-OMe often clashes sterically in tight pockets. |

Key Insight: The 6-OMe analog (OX-03) often retains significant potency compared to the 5-F analog but offers a different metabolic profile (blocking the C6 oxidation site) and improved water solubility compared to 5-Cl or 5-Br analogs.

Part 4: Biological Validation Assays

To validate the pharmacophore model, a self-validating cascade of assays is required.

In Vitro Kinase Assay (FRET)

-

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Protocol:

-

Incubate recombinant kinase (e.g., VEGFR-2) with the test compound (10-point dose-response).

-

Add ATP and a peptide substrate labeled with a fluorophore.

-

Measure phosphorylation via antibody binding.

-

-

Control: Use Sunitinib as a positive control. If Sunitinib IC50 deviates >2-fold from historical data (approx. 10-80 nM depending on conditions), invalidate the run.

Cellular Selectivity (MTT Assay)

-

Cell Lines: HUVEC (VEGFR dependent) vs. MCF-7 (VEGFR independent).

-

Expectation: A selective 6-methoxy oxindole should show low micromolar GI50 in HUVEC but >10 µM in MCF-7, confirming mechanism-based toxicity rather than general cytotoxicity.

References

-

Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors. Arch Pharm (Weinheim). (2020). [Link]

-

QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. Journal of Receptors and Signal Transduction. (2016). [Link]

-

Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry. (2012). [Link]

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals. (2022). [Link][1][2]

-

A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles. Beilstein J Org Chem. (2021). [Link]

Sources

Definitive Guide to the Solubility Profile of 6-Methoxy-2-oxoindoline-3-carbaldehyde in DMSO

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 6-Methoxy-2-oxoindoline-3-carbaldehyde (also known as 6-methoxy-3-formyl-2-oxindole) in Dimethyl Sulfoxide (DMSO).[1] Designed for researchers in medicinal chemistry and drug development, this document synthesizes physicochemical principles with practical protocols.

While specific experimental solubility data for this exact derivative is often proprietary or sparse in public databases, its structural behavior can be accurately predicted via Structure-Activity Relationship (SAR) analysis of the oxindole scaffold.[1] This guide establishes that the compound exhibits high solubility in DMSO (estimated >30 mg/mL) due to the favorable interaction between the polar aprotic solvent and the lactam/enol moieties. However, the presence of the reactive aldehyde group necessitates strict handling protocols to prevent oxidation and hydrolysis.

Part 1: Compound Identity & Physicochemical Context

To understand the solubility behavior, we must first analyze the molecular architecture of the compound.

Structural Analysis

-

Core Scaffold: 2-Oxoindoline (Oxindole).[1] Unlike the aromatic indole, the oxindole contains an amide (lactam) functionality, increasing its polarity and hydrogen-bonding capability.

-

Functional Groups:

-

C3-Formyl Group (-CHO): This group is highly reactive and introduces acidity to the C3 proton.[1] In solution, 3-formyl-2-oxindoles often exist in equilibrium with their enol tautomer (hydroxymethylene), stabilized by an intramolecular hydrogen bond.[1]

-

C6-Methoxy Group (-OCH₃): An electron-donating group that slightly increases lipophilicity compared to a hydroxyl group but maintains polar character.[1]

-

Why DMSO?

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this class of compounds because:

-

Dipolar Aprotic Nature: DMSO (dielectric constant

) effectively solvates the polar lactam ring and the enol form without donating protons, preventing premature precipitation. -

Hydrogen Bonding: The sulfoxide oxygen in DMSO acts as a strong H-bond acceptor, interacting with the N-H of the oxindole ring.

Part 2: Solubility Profile

Theoretical & Empirical Solubility Data

Based on the solubility of structural analogs such as Indole-3-carboxaldehyde and 6-Methoxy-2-oxindole, the following profile is established for this compound.

| Solvent | Solubility Rating | Estimated Concentration | Mechanism |

| DMSO | High | 30 – 50 mg/mL (approx. 150–250 mM) | Dipolar solvation of lactam; H-bond acceptance.[1] |

| DMF | High | 30 – 50 mg/mL | Similar to DMSO; good for synthesis.[1] |

| Ethanol | Moderate | 5 – 15 mg/mL | Soluble, but less effective than DMSO. |

| Water | Low | < 0.5 mg/mL | Hydrophobic aromatic core dominates.[1] |

| PBS (pH 7.4) | Very Low | < 0.1 mg/mL | Requires DMSO co-solvent (typically <1% DMSO).[1] |

Critical Insight: The solubility is significantly enhanced by the enol tautomer . In DMSO, the equilibrium shifts, and the solvent stabilizes the polar enolic form.

Tautomeric Equilibrium & Solvation (Visualization)

The following diagram illustrates the structural factors influencing solubility, specifically the tautomeric shift that occurs in solution.

Caption: Fig 1. Tautomeric equilibrium shifting towards the enol form in DMSO, enhancing solubility via hydrogen bonding.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (Standard 10 mM)

This protocol ensures a stable, precipitate-free stock solution for biological assays.[1]

Materials:

-

Compound: this compound (MW ≈ 191.18 g/mol ).[1]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Container: Amber glass vial (to protect from light).

Procedure:

-

Weighing: Accurately weigh 1.91 mg of the compound into a sterile microcentrifuge tube or amber vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Verification: Visually inspect for clarity. The solution should be a clear, light yellow to orange liquid.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Use this self-validating workflow if exact solubility data is required for a specific batch.[1]

Caption: Fig 2.[1] Step-by-step workflow for determining the saturation solubility limit.

Step-by-Step:

-

Add excess solid (~50 mg) to 1 mL of DMSO.[1]

-

Shake at 25°C for 24 hours to reach equilibrium.

-

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

-

Dilute the supernatant 1:100 in methanol and analyze via HPLC-UV (detection at ~250–300 nm).

-

Compare peak area against a standard curve to determine concentration.[1]

Part 4: Stability & Handling

Stability Risks in DMSO

While soluble, the compound is chemically active.

-

Oxidation: The C3-aldehyde group is susceptible to oxidation to the carboxylic acid (6-methoxy-2-oxoindoline-3-carboxylic acid), especially if the DMSO contains dissolved oxygen or peroxides.[1]

-

Hygroscopicity: DMSO absorbs water from the air. Water accumulation (>1%) can cause the hydrophobic compound to precipitate over time.

Best Practices

-

Use Anhydrous DMSO: Always use "biotech grade" or "anhydrous" DMSO packed under argon.[1]

-

Inert Atmosphere: Flush opened vials with nitrogen or argon before resealing.[1]

-

Avoid Polystyrene: DMSO dissolves polystyrene; use Polypropylene (PP) or Glass consumables.[1]

Part 5: Biological Implications[1][2]

When using this compound in cell-based assays (e.g., kinase inhibition, cytotoxicity), the DMSO concentration in the final culture medium is the limiting factor, not the compound's solubility limit.

-

Max DMSO Tolerance: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO.[1]

-

Dilution Strategy:

-

Prepare 10 mM Stock in DMSO.

-

Dilute 1:1000 in Media -> 10 µM Final Concentration (0.1% DMSO).

-

Precipitation Check: When diluting into aqueous media, watch for "crashing out." The 6-methoxy group aids solubility, but high concentrations (>50 µM) in water may require a carrier or lower loading.[1]

-

References

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Available at: [Link] (Accessed 2026-03-01).[1]

-

PubChem. 6-Methoxy-2-oxindole (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed 2026-03-01).[1]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link] (Accessed 2026-03-01).[1]

Sources

Technical Deep Dive: Oxindole-Based Tyrosine Kinase Inhibitors

Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction: The Privileged Oxindole Scaffold

The oxindole (2-indolinone) scaffold represents one of the most successful "privileged structures" in kinase inhibitor discovery. Historically championed by the Sugen (now Pfizer) "SU" series, this moiety serves as a highly efficient ATP-mimetic.

Unlike promiscuous inhibitors that rely solely on hydrophobic bulk, oxindoles achieve potency through precise hydrogen bonding networks within the kinase hinge region. For the drug developer, the oxindole offers a unique balance: it is synthetically accessible via Knoevenagel condensation yet rigid enough to minimize the entropic penalty of binding.

This guide dissects the structural biology, synthetic pathways, and experimental validation of these agents, focusing on the two clinical pillars: Sunitinib (Oncology) and Nintedanib (Fibrosis/Oncology).

Structural Biology & Mechanism of Action[1]

The Binding Mode (Type I Inhibition)

Oxindole TKIs function primarily as Type I ATP-competitive inhibitors. They bind to the active conformation (DFG-in) of the kinase.

-

The Warhead: The oxindole core mimics the adenine ring of ATP.

-

The Hinge Interaction: The critical recognition motif involves a pair of hydrogen bonds between the oxindole lactam (NH and C=O) and the kinase hinge region backbone (typically the carbonyl of Glu and the amide NH of Cys in VEGFR/KIT).

-

Isomerism (The Critical Variable): These compounds exist as Z (cis) and E (trans) isomers around the exocyclic double bond.

-

Field Insight: The Z-isomer is the thermodynamically stable and biologically active form, stabilized by an intramolecular hydrogen bond between the C2-carbonyl and the NH of the pendant pyrrole/indole ring.

-

Caution: Exposure to light (hv) drives photo-isomerization to the inactive E-isomer. Protocols must strictly control light exposure to avoid false negatives in potency assays.

-

Visualization: Pharmacophore Interactions

The following diagram illustrates the canonical binding mode of Sunitinib within the VEGFR2 ATP pocket.

Figure 1: Canonical H-bond network between the oxindole core and kinase hinge residues (Glu917/Cys919 numbering based on VEGFR2).

Comparative Profiling: The "Big Two"

While sharing the core scaffold, Sunitinib and Nintedanib diverge in their target profiles and clinical utility.

| Feature | Sunitinib (Sutent) | Nintedanib (Ofev) |

| Core Structure | 5-Fluoro-oxindole linked to pyrrole | 6-Methoxycarbonyl-oxindole linked to indole |

| Primary Targets | VEGFR2, PDGFR | VEGFR1-3, FGFR1-3, PDGFR |

| Mechanism | Multi-targeted RTK Inhibition | Triple Angiokinase Inhibition |

| Key Indication | Renal Cell Carcinoma (RCC), GIST | Idiopathic Pulmonary Fibrosis (IPF), NSCLC |

| Metabolism | CYP3A4 (Active metabolite: SU12662) | Hydrolytic cleavage (esterases) + Glucuronidation |

| Half-life | 40–60 hours | 10–15 hours |

Chemical Synthesis: The Knoevenagel Route

The synthesis of oxindole TKIs is robust but requires attention to stereochemistry. The pivotal step is the Knoevenagel condensation between an oxindole derivative and an aldehyde.

Reaction Workflow

Figure 2: Knoevenagel condensation pathway. Thermodynamic control favors the Z-isomer due to intramolecular H-bonding.[1]

Detailed Protocol: Synthesis of a Sunitinib Analog

This protocol is self-validating via the color change and precipitation mechanism.

Reagents:

-

5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq)

-

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid diethylamide (1.0 eq)

-

Piperidine (0.1 eq - Catalyst)

-

Ethanol (Absolute)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the oxindole (10 mmol) and the pyrrole aldehyde (10 mmol) in Ethanol (30 mL).

-

Catalysis: Add catalytic piperidine (1 mmol, ~100 µL). The solution will darken (orange/red) as the base activates the methylene group of the oxindole.

-

Reaction: Heat to reflux (78°C) for 3–5 hours.

-

Checkpoint: The reaction is driven by the precipitation of the product. As the yellow/orange solid forms, the equilibrium shifts to the right.

-

-

Workup (Isomer Selection): Cool the mixture slowly to room temperature, then to 0°C on ice. This maximizes the crystallization of the Z-isomer .

-

Purification: Filter the vacuum. Wash the cake with cold ethanol (2x 10 mL) to remove unreacted aldehyde and the soluble E-isomer.

-

Drying: Dry under vacuum at 40°C.

-

Validation: 1H-NMR in DMSO-d6. Look for the vinyl proton singlet. A shift around

7.6–7.8 ppm usually indicates the Z-isomer, while the E-isomer appears further downfield.

Biological Validation: Kinase Inhibition Assay

To determine the potency (

Critical Parameter: ATP Concentration

-

Expertise Note: You must run the assay at the

apparent for ATP.-

If

: You will underestimate the potency of ATP-competitive inhibitors (like oxindoles). -

If

: You risk false positives and unstable baselines.

-

Step-by-Step Protocol (FRET Format)

-

Preparation: Prepare 3x stocks of:

-

Kinase (e.g., VEGFR2) in assay buffer.

-

Peptide Substrate (Coumarin-Fluorescein labeled) + ATP (at

). -

Test Compound (Oxindole) in DMSO (Serial dilutions).

-

-

Reaction Assembly:

-

Add 5 µL Compound solution to 384-well plate.

-

Add 5 µL Kinase solution.

-

Incubate 10 min (allows inhibitor to bind before ATP competition).

-

Add 5 µL Substrate/ATP mix to start reaction.

-

-

Incubation: Incubate at room temperature for 1 hour (protected from light).

-

Development: Add 5 µL Development Reagent (Protease).

-

Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein).

-

Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit using a 4-parameter logistic model (Sigmoidal dose-response).

Future Directions & Resistance

Resistance Mechanisms

Prolonged exposure to oxindoles often leads to resistance via:

-

Lysosomal Sequestration: Sunitinib is hydrophobic and weakly basic (

). It accumulates in acidic lysosomes, reducing cytosolic concentration near the target kinase. -

Gatekeeper Mutations: Mutations in the hydrophobic pocket (e.g., T670I in KIT) sterically hinder the oxindole binding.

PROTACs: The Next Generation

Researchers are now utilizing the oxindole scaffold not just as an inhibitor, but as a warhead for PROTACs (Proteolysis Targeting Chimeras). By linking the oxindole (binder) to an E3 ligase ligand (e.g., Thalidomide), the kinase is poly-ubiquitinated and degraded, overcoming resistance driven by protein accumulation.

References

-

Structure of Sunitinib Bound to KIT: Gajiwala, K. S., et al. (2009). "Kit kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumors." Proceedings of the National Academy of Sciences.

-

Sunitinib Discovery & SAR: Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases." Journal of Medicinal Chemistry.

-

Nintedanib Mechanism (Triple Angiokinase): Hilberg, F., et al. (2008). "BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy." Cancer Research.

-

Isomerism Issues in Oxindoles: Sestak, V., et al. (2014). "Light-induced isomerization of sunitinib in solution: the effect of solvent and pH." Journal of Pharmaceutical and Biomedical Analysis.

-

Oxindole-based PROTACs: Burbulla, L. F., et al. (2016). "Dissecting the role of the E3 ligase CRBN in PROTAC-mediated protein degradation." Cell Chemical Biology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is Nintedanib esylate used for? [synapse.patsnap.com]

- 5. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 6-Methoxy-2-oxoindoline-3-carbaldehyde via Vilsmeier-Haack Formylation

Scientific Rationale and Target Significance

The targeted synthesis of 3-formyloxindoles is a cornerstone in modern medicinal chemistry, serving as the primary building block for multi-targeted receptor tyrosine kinase (RTK) inhibitors. The 6-methoxy substituted oxindole core is particularly valuable, as the methoxy group modulates the electronic landscape of the molecule, enhancing binding affinity within the ATP-binding pocket of kinases[1][2].

The Vilsmeier-Haack reaction is the premier methodology for the C3-formylation of electron-rich arenes and heterocycles[3]. For 6-methoxy-2-oxoindoline (6-methoxyoxindole), this protocol leverages the in-situ generation of a highly reactive chloromethyleneiminium ion to achieve exclusive regioselectivity at the C3 position.

Mechanistic Causality and Regioselectivity

The success of this synthesis relies on the precise electronic interplay between the substrate and the Vilsmeier reagent.

-

Reagent Formation : Phosphorus oxychloride (

) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloromethyleneiminium ion). This species is highly moisture-sensitive and requires strict anhydrous conditions. -

Substrate Activation : The 6-methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. Through extended conjugation, this dramatically increases the nucleophilicity of the C3 position.

-

Tautomerization : Oxindoles exist in equilibrium with their enol/enamine tautomers. The electrophilic attack by the Vilsmeier reagent occurs almost exclusively via this enol form at C3.

-

Hydrolysis : The resulting iminium salt is stable in the reaction mixture and must be actively cleaved. A highly specific pH-controlled aqueous workup is required to hydrolyze the iminium intermediate and precipitate the final aldehyde.

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 6-methoxyoxindole.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (colorimetric shifts) and precise physicochemical checkpoints (pH adjustments) provide the operator with real-time confirmation of reaction progress.

Materials Required

-

Substrate : 6-Methoxy-2-oxindole (1.0 eq, 10.0 mmol, 1.63 g)

-

Reagents :

(1.5 eq, 15.0 mmol, 1.40 mL), Anhydrous DMF (5.0 eq, 50.0 mmol, 3.86 mL) -

Solvent : Anhydrous Dichloromethane (DCM) or excess DMF (15 mL)

-

Workup : Crushed ice, 10N KOH or NaOH, 2N HCl.

Step-by-Step Methodology

-

Preparation of the Vilsmeier Reagent :

-

Action: Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMF (15 mL). Cool to 0 °C using an ice-water bath.

-

Action: Add

(1.40 mL) dropwise over 15 minutes via syringe. -

Validation: The solution will transition from colorless to pale yellow. Stir for 30 minutes at 0 °C to ensure complete conversion to the chloroiminium ion.

-

-

Substrate Addition :

-

Action: Dissolve 6-methoxy-2-oxindole (1.63 g) in a minimal amount of anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C to control the exothermic reaction.

-

-

C3-Formylation :

-

Action: Remove the ice bath. Allow the mixture to warm to room temperature, then gently heat to 45–50 °C for 3 hours.

-

Validation: The reaction mixture will turn a deep, opaque orange/red. TLC (Eluent: 5% MeOH in DCM) will show the disappearance of the starting material (

) and baseline retention of the iminium salt.

-

-

Hydrolysis and Enolate Formation :

-

Action: Cool the mixture to 0 °C and pour it slowly into 100 g of vigorously stirred crushed ice.

-

Action: Slowly add 10N KOH until the pH reaches 11.

-

Causality: The strongly basic environment is mandatory to cleave the iminium intermediate. At pH 11, the product exists as a water-soluble enolate, leaving organic impurities suspended.

-

-

Acidic Precipitation :

-

Action: Filter the basic solution to remove any unreacted polymeric tars.

-

Action: Carefully acidify the clear filtrate with 2N HCl until the pH reaches 5.0–6.0.

-

Validation: A dense yellow/orange precipitate of 6-methoxy-2-oxoindoline-3-carbaldehyde will immediately crash out of solution.

-

-

Isolation :

-

Action: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual salts, and dry in a vacuum oven at 50 °C overnight.

-

Figure 2: Step-by-step experimental workflow with critical physicochemical checkpoints.

Reaction Optimization and Quantitative Data

To maximize the yield and purity of the 3-carbaldehyde derivative, reaction parameters must be tightly controlled. Deviation from the optimized stoichiometry or temperature profiles leads to polymerization or incomplete hydrolysis.

Table 1: Reaction Optimization Parameters for C3-Formylation

| Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Causality |

| 1.0 eq | 1.5 eq | A slight excess compensates for ambient moisture degradation of the Vilsmeier reagent, ensuring complete substrate conversion. | |

| Reaction Temperature | 0 °C to RT | 0 °C | Mild heating provides the activation energy required for the bulky chloroiminium ion to attack the sterically hindered C3 position. |

| Hydrolysis pH Profile | pH 7 (Neutral quench) | pH 11, then pH 5 | Neutral quenching leaves the iminium salt partially unhydrolyzed. A basic cycle ensures complete cleavage, while pH 5 recovers the neutral enol. |

| Isolated Yield | 45% – 50% | 82% – 88% | Controlled precipitation prevents product loss in the aqueous phase and eliminates the need for column chromatography. |

Troubleshooting & Analytical Characterization

Common Pitfalls

-

Formation of 2-Chloro-3-formylindole : If the reaction temperature exceeds 60 °C or a massive excess of

(>3.0 eq) is used, the lactam carbonyl (C2) can undergo haloformylation, yielding the 2-chloro derivative instead of the desired 2-oxoindoline[3]. Strict temperature adherence prevents this. -

Tarry/Black Reaction Mixtures : Indoles and oxindoles are susceptible to acid-catalyzed polymerization. If the DMF is wet, the generation of HCl gas will rapidly polymerize the starting material. Ensure all glassware is oven-dried.

Spectroscopic Signatures

3-Formyloxindoles exhibit unique spectroscopic properties due to tautomerization. In solution (e.g., DMSO-

-

H NMR (DMSO-

- C NMR : The formyl carbon (now an enol carbon) shifts upfield from a typical aldehyde (~190 ppm) to approximately 160-165 ppm .

References

-

Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole ResearchGate (2025). URL:[Link][3]

-

Heterocyclic classes of compounds for modulating tyrosine protein kinase (WO1999048868A2) Google Patents (1999). URL:[1]

-

Ionizable indolinone derivatives and their use as ptk ligands (WO2001037820A2) Google Patents (2001). URL:[2]

Sources

Application Note: Synthesis & Characterization of Schiff Bases from 6-Methoxy-2-oxoindoline-3-carbaldehyde

Abstract

This application note details the optimized protocols for synthesizing Schiff bases (aldimines) derived from 6-methoxy-2-oxoindoline-3-carbaldehyde . This scaffold represents a privileged structure in medicinal chemistry, combining the pharmacophoric features of the oxindole core with the versatile reactivity of an exocyclic imine. We present two validated methodologies: a standard acid-catalyzed reflux for bulk synthesis and a microwave-assisted protocol for high-throughput library generation. Critical analysis of tautomeric stability, mechanistic insights, and spectral characterization (NMR, IR) is provided to ensure reproducibility and high purity.

Introduction & Chemical Background

The Scaffold

The 2-oxoindoline-3-carbaldehyde core (also known as 3-formyloxindole) is distinct from isatin (indoline-2,3-dione). While isatin Schiff bases form at the C3 ketone, this scaffold possesses an exocyclic aldehyde at C3. The inclusion of the 6-methoxy group is strategic; as an electron-donating group (EDG), it modulates the electron density of the aromatic ring, often enhancing the solubility and metabolic stability of the final drug candidates.

Tautomeric Equilibrium

A critical "Expertise" insight for researchers is the keto-enol tautomerism of the starting material.

-

Form A (Aldehyde): this compound.

-

Form B (Enol): (Z)-3-(hydroxymethylene)-6-methoxyindolin-2-one.[1]

In polar solvents (DMSO, MeOH), Form B is often the predominant species due to intramolecular hydrogen bonding between the hydroxyl proton and the C2-carbonyl oxygen. However, for Schiff base formation, the reaction proceeds via the aldehyde form (Form A), necessitating conditions that shift this equilibrium.

Reaction Mechanism

The formation of the Schiff base involves the nucleophilic attack of a primary amine (

Key Mechanistic Steps:

-

Protonation: Acid catalyst activates the aldehyde carbonyl.

-

Nucleophilic Attack: Primary amine attacks the carbonyl carbon.

-

Proton Transfer: Formation of the carbinolamine intermediate.

-

Dehydration: Elimination of water to form the C=N imine bond.

Visualizations

Reaction Mechanism Diagram

The following diagram illustrates the acid-catalyzed condensation pathway, highlighting the transition from the carbinolamine intermediate to the final Schiff base.

Caption: Fig 1. Acid-catalyzed mechanism for Schiff base formation from 3-formyloxindole derivatives.

Experimental Workflow

This flowchart outlines the decision matrix between Method A (Reflux) and Method B (Microwave).

Caption: Fig 2. Experimental workflow comparing conventional reflux and microwave-assisted synthesis.

Experimental Protocols

Pre-requisite: Synthesis of Starting Material

If the this compound is not commercially available, it is synthesized via the Vilsmeier-Haack reaction of 6-methoxy-2-oxindole.

-

Reagents: DMF (3 equiv),

(1.2 equiv), 6-methoxy-2-oxindole (1 equiv). -

Condition:

to RT, followed by hydrolysis with ice water/NaOAc. -

Yield: Typically 70-85% (Yellow/Orange solid).

Method A: Standard Acid-Catalyzed Reflux (Bulk Synthesis)

Best for: Gram-scale synthesis, thermally unstable amines, and obtaining high-crystallinity products.

-

Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.0 mmol, 191 mg) in absolute ethanol (15 mL).

-

Note: Methanol can be used for more polar amines.

-

-

Addition: Add the substituted primary amine (1.0 - 1.1 mmol) to the solution.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid .

-